3-Methyl-1H-indole-5-carbonitrile
Overview
Description
3-Methyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C10H8N2 . It has a molecular weight of 156.19 . This compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-Methyl-1H-indole-5-carbonitrile is 1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3 . The InChI key is LENPHOSQASNAFC-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-1H-indole-5-carbonitrile are not detailed in the available sources, indole derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
3-Methyl-1H-indole-5-carbonitrile is a solid substance . It has a molecular weight of 156.19 and a molecular formula of C10H8N2 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Nucleophilic Reactivity
The study of nucleophilic reactivities of indoles, including 5-cyanoindole (a related structure to 3-Methyl-1H-indole-5-carbonitrile), highlights their reactions with various electrophilic compounds. This reactivity is crucial in synthetic chemistry for creating complex molecules (Lakhdar et al., 2006).
Synthesis in Medicinal Chemistry
3-Methyl-1H-indole-5-carbonitrile derivatives are involved in the synthesis of progesterone receptor modulators, which have applications in female healthcare including contraception and treatment of certain cancers (Fensome et al., 2008).
Domino Synthesis Methods
A study on the synthesis of various carbonitriles, including those with an indole structure, demonstrated efficient one-pot methods for creating complex molecules. These methods are valuable for pharmaceutical and chemical industries (Sivakumar et al., 2013).
Intermediate in Androgen Receptor Modulators
3-Methyl-1H-indole-5-carbonitrile acts as a key intermediate in the synthesis of selective androgen receptor modulators, which have potential applications in treating conditions like muscle wasting and osteoporosis (Boros et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Certain derivatives of 3-Methyl-1H-indole-5-carbonitrile have been evaluated for their antimicrobial and anti-inflammatory activities, making them potential candidates for developing new therapeutic agents (Attaby et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1H-indole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENPHOSQASNAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726824 | |
Record name | 3-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indole-5-carbonitrile | |
CAS RN |
3613-06-7 | |
Record name | 3-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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